(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone
Overview
Description
“(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone” is a chemical compound with the CAS Number: 2108836-36-6 . It has a molecular weight of 286.26 . The IUPAC name for this compound is (2-fluoro-4-methoxyphenyl)(5-hydroxybenzofuran-3-yl)methanone . It is also known by the synonym 3-(2-Fluoro-4-methoxybenzoyl)-1-benzofuran-5-ol .
Physical And Chemical Properties Analysis
This compound has a molecular weight of 286.26 . It is stored at a temperature of 28 C .Scientific Research Applications
Antimicrobial and Antioxidant Studies
One of the key applications of (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone derivatives is in antimicrobial and antioxidant studies. Rashmi et al. (2014) synthesized derivatives of this compound and evaluated their antimicrobial and antioxidant properties. They found that the compounds showed varying degrees of antibacterial activity but did not exhibit antifungal activity. Additionally, some derivatives demonstrated significant free radical scavenging activity, an indicator of antioxidant properties (Rashmi et al., 2014).
Fluorination of Ketones
Another application is in the direct α-fluorination of ketones. Stavber et al. (2002) utilized a specific fluorine atom transfer reagent in methanol solvent to achieve regiospecific fluorofunctionalization of the α-carbonyl position in ketones. This method was applied to methoxy or hydroxy substituted derivatives of 1-indanone, 1-tetralone, and oxo derivatives of thiophene, benzo[b]thiophene, benzofuran, and benzopyran, transforming them into corresponding α-fluoro derivatives (Stavber et al., 2002).
Synthesis of Benzofuran Derivatives
The synthesis of novel benzofuran derivatives is also a significant application. Aswathanarayanappa et al. (2012) synthesized biphenyl containing 5-phenyl-1-benzofuran-2-yl derivatives and evaluated their antimicrobial and antioxidant activities. The introduction of a hydroxyl group at the carbonyl carbon enhanced antioxidant properties, although it decreased antimicrobial activity (Aswathanarayanappa et al., 2012).
Structural and Conformational Analysis
Structural and conformational analysis is another area of application. Huang et al. (2021) studied boric acid ester intermediates with benzene rings, including (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. They used X-ray diffraction, NMR spectroscopy, mass spectrometry, and density functional theory (DFT) for molecular structure analysis, revealing the physicochemical properties of the compounds (Huang et al., 2021).
Safety And Hazards
Future Directions
Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications . This makes them a promising area for future research, especially in the search for efficient antimicrobial candidates . There is a need to collect the latest information in this promising area to pave the way for future research .
properties
IUPAC Name |
(2-fluoro-4-methoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FO4/c1-20-10-3-4-11(14(17)7-10)16(19)13-8-21-15-5-2-9(18)6-12(13)15/h2-8,18H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDENJQRQBVESKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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